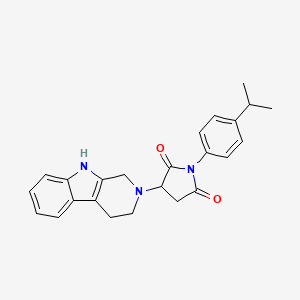

1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC15043660

Molecular Formula: C24H25N3O2

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25N3O2 |

|---|---|

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | 1-(4-propan-2-ylphenyl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C24H25N3O2/c1-15(2)16-7-9-17(10-8-16)27-23(28)13-22(24(27)29)26-12-11-19-18-5-3-4-6-20(18)25-21(19)14-26/h3-10,15,22,25H,11-14H2,1-2H3 |

| Standard InChI Key | JTCVFMADQAXVLW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45 |

Introduction

1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that combines elements of dihydropyrrole and beta-carboline structures. This compound is of interest due to its potential biological activities, particularly in the fields of neuroprotection and psychoactive effects. The beta-carboline moiety is well-known for its diverse biological properties, including interactions with neurotransmitter systems, which may contribute to therapeutic effects in neurological disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include the use of solvents such as acetone or ethanol, with specific temperatures and reaction times to optimize yields. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

Biological Activities and Potential Applications

Compounds related to beta-carbolines are often studied for their neuroprotective and psychoactive properties. This compound may interact with neurotransmitter systems, suggesting potential therapeutic effects in treating neurological disorders. Additionally, derivatives of similar structures have shown anti-inflammatory and antimicrobial activities, indicating a broad spectrum of biological relevance.

| Biological Activity | Description |

|---|---|

| Neuroprotective Effects | Potential therapeutic effects in neurological disorders |

| Psychoactive Properties | Interactions with neurotransmitter systems |

| Anti-inflammatory Activity | Observed in similar structural derivatives |

| Antimicrobial Activity | Also observed in related compounds |

Research Findings and Future Directions

Research on this compound highlights its versatility in synthetic organic chemistry and its potential for medicinal applications. Further studies are needed to fully elucidate its pharmacological profile and explore its therapeutic potential. The unique combination of structural elements in this compound may enhance its biological activity compared to other related compounds.

Comparison with Similar Compounds

Similar compounds, such as 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione and (3S)-1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, exhibit distinct biological activities. For example, the former is known for anti-inflammatory properties, while the latter shows neuroprotective effects.

| Compound | Unique Features |

|---|---|

| 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Anti-inflammatory properties |

| (3S)-1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | Neuroprotective effects |

| 1-(4-bromophenyl)-2,3-dihydroxy-pyrrole | Potential antimicrobial activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume